Narcissin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

moderately soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Identified Natural Sources of Narcissin

| Plant Source | Plant Part | Key Information | Quantitative Data (if available) |

|---|---|---|---|

| Bauhinia variegata (Orchid Tree) | Leaves | Documented source; contains narcissin [1]. | Specific concentration not provided [1]. |

| Hippophae rhamnoides L. (Sea Buckthorn) | Not Specified | Known source of Isorhamnetin-3-O-rutinoside (this compound) [2]. | Specific concentration not provided [2]. |

| Calendula officinalis (Marigold) | Not Specified | Known source of Isorhamnetin-3-O-rutinoside (this compound) [2]. | Specific concentration not provided [2]. |

Experimental Protocols for Flavonoid Analysis

For identifying and quantifying flavonoids like this compound in plant matrices, the general methodology involves three key stages [3]. The following workflow outlines a common approach using advanced techniques:

Stage 1: Sample Preparation

- Drying and Comminution: Plant material should be dried (air, oven, or freeze-dried) and ground to a fine powder to increase the surface area for extraction [4] [3]. Some protocols aim for a final moisture content of 5-10% dry weight for certain extraction methods [4].

Stage 2: Compound Extraction

Emerging green technologies are increasingly used to replace conventional solvents [3].

- Maceration: Soaking plant powder in a solvent (e.g., methanol, ethanol, hydro-alcoholic mixtures) for an extended period with agitation [1].

- Soxhlet Extraction: A classical, exhaustive method using heated solvents; often used as a benchmark for yield comparison [4].

- Supercritical Fluid Extraction (SFE): Using supercritical CO₂ (scCO₂), often with modifiers like ethanol, to selectively extract target compounds. Yield and selectivity are largely controlled by tuning pressure and temperature to adjust CO₂ density [4].

- Natural Deep Eutectic Solvents (NADES): Considered a green alternative to volatile organic solvents (VOCs) [4].

Stage 3: Analysis and Identification

- Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS): A powerful technique for precise identification. Metabolites are identified by comparing their retention times and high-resolution mass spectra with those in databases or standard compounds [5].

- High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD/UV): Used for quantification once compounds are identified. Concentrations are determined by comparing peak areas with standard curves [1].

- High-Performance Thin-Layer Chromatography (HPTLC): Also used for the quantification of flavonoid content in plant extracts [1].

Biosynthetic Pathway of this compound

This compound is an isorhamnetin flavonoid conjugated with a disaccharide (rutinose). The following diagram illustrates its biosynthetic relationship with other key flavonoids, which is relevant for understanding its natural occurrence.

References

- 1. Exploring the bioactive properties and diverse uses of ... [link.springer.com]

- 2. Isorhamnetin: Reviewing Recent Developments in ... [mdpi.com]

- 3. Conventional and Emerging Extraction Processes of ... [mdpi.com]

- 4. Novel Methods for the Extraction of Galanthamine from ... [research.tudelft.nl]

- 5. LC-HRMS/MS-Guided Profiling and Biological Evaluation ... [pmc.ncbi.nlm.nih.gov]

Narcissin Isorhamnetin-3-O-rutinoside

Chemical Identity and Properties

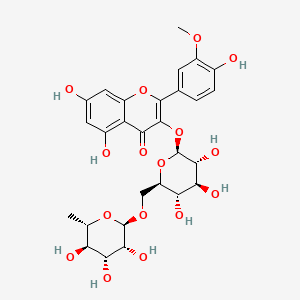

Narcissin is a specific flavonol glycoside, a common form in which many flavonoids exist in plants [1].

| Property | Description |

|---|---|

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside [2] |

| Common Names | Isorhamnetin-3-O-rutinoside; Isorhamnetin-3-rutinoside; this compound; Narcissoside [2] [3] |

| Molecular Formula | C₂₈H₃₂O₁₆ [2] [3] |

| Molecular Weight | 624.56 g/mol [3] |

| Structure | Composed of the aglycone (core) isorhamnetin (a 3'-O-methylated flavonol) and a disaccharide sugar moiety, rutinose (comprising rhamnose and glucose), attached at the 3-OH position [4] [1] [2]. |

| Purity (Analytical Standard) | ≥99% (HPLC) [3] |

Natural Sources and Quantitative Data

This compound is widely distributed in various plants and is often a major flavonoid component. The table below summarizes its presence in different plant sources [1].

| Source | Plant Part | Quantitative Data (where available) |

|---|---|---|

| Opuntia ficus-indica (Prickly Pear) | Cladodes, Pulp, Peel | Cladodes: 703.33 ± 28.45 mg/100 g Dry Weight (DW); Pulp: 271.39 ± 25.59 mg/100 g DW; Peel: 254.51 ± 31.03 mg/100 g DW [1] |

| Hippophae rhamnoides (Sea Buckthorn) | Berries, Leaves | Berries: 52.5 - 190.0 mg/100 g DW [1] |

| Ginkgo biloba | Leaves | A known source, specific quantity of this compound not detailed in results [1] |

| Prunus persica (Peach) | Fruit | 0.001 - 0.300 μg/g Fresh Weight (FW) [5] |

| Calendula officinalis (Marigold) | Flowers | A known source, specific quantity of this compound not detailed in results [4] |

Analytical Methods for Identification and Quantification

Several chromatographic and spectroscopic techniques are routinely used to identify and quantify this compound in plant materials and biological samples [1].

| Method Type | Application with this compound | Key Details / Experimental Protocol |

|---|---|---|

| HPLC / UPLC | Separation, identification, and quantification. | Common protocol uses a C18 reverse-phase column with a mobile phase of acetonitrile (solvent A) and aqueous acid (e.g., 2% acetic acid, solvent B) in a gradient elution. Detection is via Diode-Array Detector (DAD) or mass spectrometry [1] [6]. |

| Mass Spectrometry (MS) | Structural confirmation and sensitive quantification. | Often coupled with LC (LC-MS). Electrospray Ionization (ESI) in negative mode is typical. Identified by its specific mass-to-charge ratio (m/z) and fragmentation pattern [1] [7] [5]. |

| NMR Spectroscopy | Definitive structural elucidation. | Used to confirm the structure of isolated compounds, identifying the aglycone, sugar types, and their linkage positions [1]. |

Pharmacological Activities and Anticancer Mechanisms

Recent research highlights this compound's bioactivity, primarily linked to its aglycone, isorhamnetin, released in the gut [4] [1]. It shows promise as an anticancer agent through multiple mechanisms, modulating several key signaling pathways [4].

The following diagram illustrates the core anticancer mechanisms of isorhamnetin, the active aglycone of this compound:

These mechanisms are underpinned by the following experimental evidence:

- Inducing Apoptosis: Treatment with isorhamnetin triggers mitochondrial dysfunction and activates caspase enzymes, leading to programmed cell death in cancer cells [4].

- Inhibiting Metastasis: It suppresses the epithelial-mesenchymal transition (EMT) and downregulates key proteins like matrix metalloproteinases (MMPs) and Vascular Endothelial Growth Factor (VEGF), thereby reducing cancer cell invasion and new blood vessel formation (angiogenesis) [4].

- Modulating Signaling Pathways: Isorhamnetin exerts its effects by targeting crucial cancer-related pathways, including PI3K/Akt, MAPK, and NF-κB [4].

- Overcoming Drug Resistance: Research indicates that combining isorhamnetin with conventional chemotherapy drugs can help overcome multidrug resistance in cancers, improving therapeutic outcomes [4].

Enhancing Therapeutic Potential: Nanoformulations

A significant challenge in using this compound/isorhamnetin as a drug is its limited bioavailability [4]. To address this, researchers are developing nanoformulation-based delivery strategies. These approaches can significantly enhance the compound's solubility, stability, and targeted delivery to tumor sites, positioning it as a more viable candidate for modern oncology [4].

Key Takeaways for Researchers

- Mechanistic Depth: Isorhamnetin (the active form of this compound) is a multi-target agent affecting hallmarks of cancer like proliferation, apoptosis, metastasis, and the tumor microenvironment [4].

- Synergistic Potential: Its ability to synergize with conventional chemotherapeutic agents and overcome multidrug resistance is a key translational advantage [4].

- Delivery Challenge & Solution: While poor bioavailability is a limitation, advanced delivery systems like nanoformulations are a promising solution to unlock its full therapeutic potential [4].

References

- 1. Structures, Sources, Identification/Quantification Methods ... [mdpi.com]

- 2. This compound | C28H32O16 [chemspider.com]

- 3. Isorhamnetin-3-O-rutinoside [cymitquimica.com]

- 4. Isorhamnetin: Reviewing Recent Developments in Anticancer ... [pmc.ncbi.nlm.nih.gov]

- 5. Profiling of naturally occurring proanthocyanidins and other ... [sciencedirect.com]

- 6. Anti-inflammatory and cytotoxic assessment of flavonoids ... [nature.com]

- 7. Characterization and quantification of flavonoid glycosides ... [sciencedirect.com]

Chemical Identity and Activity of Narcissin

The table below summarizes the core chemical and biological data for narcissin available from the search results:

| Property | Description |

|---|---|

| IUPAC Name/CAS No. | This compound / 604-80-8 [1] |

| Synonyms | Narcissoside [1] |

| Classification | Flavonol glycoside (a type of flavonoid) [1] |

| Molecular Formula | C₂₈H₃₂O₁₆ [1] |

| Molecular Weight | 624.54 g/mol [1] |

| Known Biological Activity | Potent antioxidant; exhibits scavenging activity against peroxynitrite (ONOO⁻) with IC₅₀ values of 3.5 μM (authentic ONOO⁻) and 9.6 μM (SIN-1-derived ONOO⁻) [1] |

Biosynthetic Pathway and Research Context

While a complete pathway for this compound is not detailed in the results, it is biosynthetically classified as a flavonol glycoside [1]. Its biosynthesis is expected to follow the general phenylpropanoid and flavonoid pathways.

The first part of the pathway begins with the amino acid phenylalanine. Key enzymes involved in these early stages, Phenylalanine ammonia-lyase (PAL) and Cinnamate 4-hydroxylase (C4H), have been identified as part of the specialized metabolism in Narcissus [2] [3]. The subsequent steps would involve the formation of the flavonoid skeleton, followed by specific hydroxylation, glycosylation, and possibly methylation reactions to produce this compound.

The following diagram outlines this general logical framework for this compound biosynthesis, based on its classification and the enzymatic background found in Narcissus.

Logical framework for this compound biosynthesis in Narcissus.

Relevant Experimental Methodologies

Although direct protocols for this compound are scarce, the following methods from studies on Narcissus alkaloids provide a robust framework for investigating this compound biosynthesis [2] [3].

| Experimental Goal | Detailed Methodology & Workflow |

|---|

| Metabolite Profiling & Alkaloid Extraction | 1. Tissue Harvesting: Collect plant tissues (bulbs, roots, stems, leaves, flowers), immediately freeze in liquid nitrogen, and store at -80°C. 2. Acid-Base Extraction: Homogenize frozen tissue. Soak powder in an acidic solution (e.g., 2% H₂SO₄), shake for 1-2 hours, and centrifuge. Adjust supernatant to pH 9-10 with a base (e.g., NH₄OH or Na₂CO₃). Extract alkaloids with an organic solvent (e.g., chloroform). Evaporate the organic layer to dryness. 3. Analysis: - TLC: Use silica gel plates with an appropriate mobile phase (e.g., CHCl₃:MeOH:NH₄OH). Visualize with Dragendorff's reagent. - HPLC-PDA/UPLC-QTOF-MS: Re-dissolve extract for analysis. Use C18 column with water-acetonitrile gradient and 0.1% formic acid. Detect via PDA (e.g., 280 nm) and mass spectrometry for accurate mass identification [2]. | | Transcriptome Analysis | 1. RNA Sequencing: Isolate total RNA from the same tissues used for metabolomics. Construct cDNA libraries for Illumina HiSeq/MiSeq sequencing. 2. De Novo Assembly: Use software (e.g., Trinity) to assemble clean reads into transcripts and predict coding sequences. 3. Gene Identification: BLAST assembled transcripts against databases (e.g., NR, Swiss-Prot) to find genes for flavonoid/alkaloid biosynthesis (PAL, C4H, OMTs, UGTs). Use tools like HAYSTACK to find genes with expression patterns correlating to metabolite accumulation [2] [4]. | | Gene Expression Validation (RT-qPCR) | 1. Primer Design: Design gene-specific primers for candidate biosynthetic genes and reference genes (e.g., Actin, GAPDH). 2. cDNA Synthesis & qPCR: Synthesize first-strand cDNA from DNase-treated RNA. Perform qPCR with SYBR Green master mix on a real-time PCR system. 3. Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method, normalizing to reference genes [3]. |

Research Recommendations

To advance the study of this compound biosynthesis, you may find the following approaches helpful:

- Focus on Flavonoid Pathways: Given that this compound is a flavonoid, future research should specifically target the general flavonoid biosynthetic genes, such as chalcone synthase (CHS), flavonoid 3'-hydroxylase (F3'H), and glycosyltransferases (UGTs), rather than alkaloid-specific genes [1].

- Leverage Omics Technologies: As demonstrated in the search results, integrating metabolomics (to pinpoint this compound accumulation) with transcriptomics (to identify co-expressed genes) is a powerful strategy for elucidating unknown pathways in non-model plants [2].

- Consider Species Specificity: Note that this compound has also been reported in other genera, such as Nitraria [5]. Exploring these species could provide comparative insights.

References

- 1. This compound (Standard) - Antioxidant Agent [medchemexpress.com]

- 2. Transcriptome and metabolome profiling of Narcissus ... [nature.com]

- 3. Relative expression of putative genes involved in ... [sciencedirect.com]

- 4. Cloning and Characterization of a Norbelladine 4 [journals.plos.org]

- 5. N-ALLYLISONITRARINE AND this compound FROM PLANTS ... [link.springer.com]

Narcissin: Quantitative Biological Activity Data

The table below summarizes the key quantitative experimental data available for Narcissin, which primarily highlights its potent antioxidant activity and outlines other investigated biological effects.

| Biological Activity | Experimental System | Results / IC₅₀ Value | Implications |

|---|---|---|---|

| Antioxidant [1] | Authentic ONOO⁻ scavenging assay | IC₅₀ = 3.5 μM | Potent peroxynitrite scavenger; potential for mitigating oxidative stress-related damage. |

| Antioxidant [1] | SIN-1-derived ONOO⁻ scavenging assay | IC₅₀ = 9.6 μM | Confirms robust activity in a system that generates ONOO⁻ from superoxide and nitric oxide. |

| Neuroprotective [1] | 6-OHDA-induced ROS in SH-SY5Y cells (human neuroblastoma) | Concentration: 0-1 μM; Result: Inhibited ROS increase & apoptosis | Suggests potential for managing neurodegenerative conditions (e.g., Parkinson's). | | Anti-α-synuclein [1] | Transgenic C. elegans (NL5901) model | Concentration: 2 mM; Result: Reduced α-synuclein accumulation | Further supports potential in Parkinson's disease research. | | Anti-inflammatory [1] | LPS-induced IL-12 p40 in mouse BMDCs | IC₅₀ > 50 μM | Observed anti-inflammatory effect, though significantly less potent than its antioxidant activity. | | Antitumor Promotion [1] | TPA-induced skin tumor promotion in mice | Dose: 85 nmol (topical); Result: Significant inhibition | Indicates potential chemopreventive properties. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies related to the key assays.

Antioxidant Activity (Peroxynitrite Scavenging Assay) [1]

- Objective: To evaluate the scavenging activity of this compound against authentic peroxynitrite (ONOO⁻) and ONOO⁻ generated from the superoxide and nitric oxide donor, SIN-1.

- Key Reagents: Authentic ONOO⁻, SIN-1 (3-morpholinosydnonimine), and this compound.

- Procedure: The compound is incubated with either authentic ONOO⁻ or SIN-1. The residual ONOO⁻ is measured, and the IC₅₀ value (the concentration required to scavenge 50% of ONOO⁻) is calculated.

Neuroprotective Activity (In Vitro) [1]

- Cell Line: Human neuroblastoma SH-SY5Y cells.

- Induction of Oxidative Stress: Treatment with 6-hydroxydopamine (6-OHDA).

- Intervention: Co-treatment with this compound (0-1 μM) for 24 hours.

- Endpoint Measurements:

- Reactive Oxygen Species (ROS): Measured using fluorescent probes.

- Apoptosis: Quantified via flow cytometry (Annexin V/PI staining) or caspase activation assays.

- Western Blot Analysis: To monitor expression of nuclear Nrf2 and phosphorylation of JNK and p38.

Anti-α-Synuclein Accumulation (In Vivo) [1]

- Model: Transgenic Caenorhabditis elegans strain NL5901, which expresses human α-synuclein fused to yellow fluorescent protein (YFP).

- Treatment: Nematodes are exposed to this compound at a concentration of 2 mM for 3 days.

- Measurement: α-Synuclein accumulation is quantified by measuring fluorescence intensity or by visual inspection under a microscope.

Molecular Mechanisms and Signaling Pathways

Based on the available data, this compound's primary mechanism is potent peroxynitrite scavenging. In cellular models, it demonstrates secondary effects by modulating key signaling pathways.

Figure 1: Proposed signaling pathways for this compound's neuroprotective effects. This compound increases Nrf2 to boost antioxidant gene expression and inhibits JNK/p38 pathways to reduce apoptosis, with demonstrated reduction of α-synuclein aggregation in model organisms.

Research Implications and Future Directions

The strong peroxynitrite-scavenging profile suggests potential for conditions with nitroxidative stress components, such as neurodegenerative diseases and inflammatory disorders. The neuroprotective data in cellular and worm models provides a foundational basis for further investigation.

- Lead Compound: this compound serves as an excellent lead compound for developing more potent analogs through structure-activity relationship (SAR) studies.

- Advanced Disease Models: Future work should validate efficacy in more complex mammalian models of Parkinson's and other neurodegenerative diseases.

- ADMET Profiling: Comprehensive pharmacokinetics, safety, and toxicology studies are needed to assess its drug-likeness.

References

Documented Contexts and Quantitative Presence of Narcissin

The table below summarizes the contexts in which narcissin has been identified and, where possible, its quantified presence.

| Source/Context | Reported Quantity / Note | Citation |

|---|---|---|

| Herniaria glabra (HG) Purified Extract | 7.4% of the phenolic content | [1] |

| Herniaria polygama (HP) Purified Extract | 5.4% of the phenolic content | [1] |

| Nelumbinis folium (Lotus Leaf) | Identified as a potential PPARγ inhibitor; proposed as a candidate for future anti-obesity agent development. | [2] |

Proposed Molecular Mechanism of Action

One study provides insight into this compound's potential molecular mechanism, proposing it as an antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a target for obesity treatment [2]. The diagram below illustrates the experimental workflow and proposed mechanism.

Research Gaps and Indirect Evidence

The lack of direct ADME data for this compound is a significant gap. In such cases, research often turns to studies on structurally related compounds. For instance, extensive pharmacokinetic studies exist for naringin, a flavanone glycoside structurally similar to this compound [3] [4].

Key findings for naringin that may provide useful analogies include:

- Low Oral Bioavailability: Reported to be only 5-9% in humans [4].

- Extensive Metabolism: It is hydrolyzed to its aglycone, naringenin, by intestinal enzymes and microflora, and then undergoes phase II metabolism (glucuronidation and sulfation) [3].

- Wide Tissue Distribution: In rats, naringin and its metabolites are distributed to gastrointestinal tissues, liver, kidney, lung, and trachea, with concentrations in the trachea and lung being much higher than in plasma [4].

Suggested Research Pathways

To address the current data gap, you could consider the following approaches:

- Explore Structural Analogues: Deepen the investigation into the ADME properties of well-studied flavonoid glycosides like naringin and rutin to build predictive models for this compound.

- Investigate Modern Formulation Technologies: Research technologies that enhance the solubility and permeability of middle-to-large molecules, such as absorption enhancers (e.g., SNAC, sodium caprylate) and self-microemulsifying drug delivery systems (SMEDDS) [5].

- Conduct Targeted PK Studies: Design and conduct dedicated in vitro (e.g., Caco-2 cell models, liver microsomes) and in vivo pharmacokinetic studies for this compound to obtain definitive data.

References

- 1. Comparison of Phenolic Metabolites in Purified Extracts of ... [mdpi.com]

- 2. Mechanisms of Nelumbinis folium targeting PPARγ for ... [sciencedirect.com]

- 3. Pharmacokinetics, Tissue Distribution, Metabolism, and ... [pmc.ncbi.nlm.nih.gov]

- 4. Tissue distribution of naringin and derived metabolites in ... [sciencedirect.com]

- 5. Oral Absorption of Middle-to-Large Molecules and Its ... [pmc.ncbi.nlm.nih.gov]

Molecular Mechanisms of Action: Naringenin vs. Narcissin

The table below summarizes the key molecular mechanisms and experimental evidence for naringenin and narcissin.

| Compound | Primary Mechanisms & Targets | Key Experimental Models | Quantitative Data & Potency |

|---|

| Naringenin (Aglycone) | Anti-inflammatory: Inhibits NF-κB, reducing pro-inflammatory cytokines (TNF-α, IL-6) [1] [2]. Anti-cancer: Induces apoptosis via caspase activation; causes cell cycle arrest (G0/G1); inhibits PI3K/Akt, ERK, and VEGF pathways [2] [3] [4]. Cardiovascular: Inhibits VSMC proliferation/migration via PI3K/Akt/CREB5 and VEGFA suppression [4]. Protects blood cells from oxidative damage [5]. | In vitro: Cancer cell lines (breast, lung, colon), VSMCs, macrophages [2] [3] [4]. In vivo: Diabetic mouse models, rat models of lung injury and cancer [1] [3] [4]. | Oral bioavailability: ~15% [2]. Therapeutic blood concentration: ~8 µM achieved with 300 mg twice daily [2]. Inhibited VSMC migration at 25-75 µM in vitro; effective in mice at 25-75 mg/kg [4]. | | This compound (Naringenin Glycoside) | Antimicrobial: Potential anti-MRSA activity via binding to PBP2a, though less potent than other citrus compounds [6]. Toxicity Pathways: Induces developmental toxicity and cardiotoxicity in zebrafish via Nrf2/HO-1 and dysregulation of calcium signaling pathways [7]. | In vitro: MRSA strain (ATCC 33591) [6]. In vivo: Zebrafish embryos [7]. | Induced significant cardiotoxicity (bradycardia, pericardial edema) and a 50% lethal concentration (LC50) in zebrafish, though specific values not listed [7]. |

Detailed Experimental Protocols

For researchers aiming to replicate key findings, here are the methodologies from cited studies.

Protocol: Anti-Proliferative Effect on VSMCs [4]

This protocol assesses the effect of naringenin on Vascular Smooth Muscle Cell (VSMC) proliferation and migration, key processes in diabetic vasculopathy.

- Cell Culture: Primary Sprague-Dawley rat VSMCs are isolated from the thoracic aorta and cultured in DMEM with 10% FBS. Use cells at passages 3-6.

- Induction of Proliferation: Induce a high-glucose condition to stimulate proliferation and migration.

- Treatment: Treat cells with naringenin (≥95% purity, dissolved in DMSO). The study tested concentrations derived from dose-response curves.

- Proliferation Assay: Use an EdU (5-ethynyl-2'-deoxyuridine) imaging kit to measure DNA synthesis in proliferating cells.

- Migration Assay: Perform a standardized cell migration assay (e.g., Transwell or wound-healing assay).

- Molecular Analysis: Analyze protein expression of key targets (VEGFA, p-PI3K, p-Akt, CREB5) via Western Blot using specific antibodies.

Protocol: Toxicity Assessment in Zebrafish [7]

This protocol outlines the evaluation of developmental and cardiotoxicity, as performed for this compound.

- Zebrafish Model: Use wild-type zebrafish embryos.

- Treatment: Expose embryos to this compound dissolved in the surrounding aqueous medium. A range of concentrations should be tested to establish a dose-response curve and determine the LC50.

- Endpoint Measurement (72 hours post-fertilization):

- Developmental Toxicity: Record hatchability rate, body length, and malformation rate.

- Cardiotoxicity: Under a microscope, measure heart rate (beats per minute), observe for pericardial edema, and assess blood flow dynamics.

- Oxidative Stress & Apoptosis: Stain embryos with DCFH-DA for ROS detection and acridine orange for apoptotic cell count, with a focus on the heart region.

- Gene Expression Analysis: Use RNA sequencing and RT-qPCR to analyze changes in the Nrf2/HO-1 and calcium signaling pathways.

Visualizing Key Signaling Pathways

The following diagram illustrates the primary molecular pathways implicated in naringenin's anti-proliferative effects on VSMCs, based on the network pharmacology and transcriptomic analyses [4].

Naringenin inhibits the VEGFA-mediated PI3K/Akt/CREB5 pathway in VSMCs.

The diagram below summarizes the toxicity pathways associated with this compound exposure in zebrafish models [7].

Proposed mechanism of this compound-induced toxicity in zebrafish embryos.

Research Implications and Future Directions

- Drug Delivery Innovations: The low solubility and bioavailability of naringenin limit its clinical application [1] [2]. Research into nanocarrier systems is a promising strategy to overcome these limitations and enhance therapeutic efficacy [1] [3].

- Synergistic Potential: Naringenin shows promise in combination therapies with conventional anticancer drugs, potentially lowering required doses of toxic agents and overcoming multidrug resistance [2] [3].

- Mechanism Ambiguity: The exact role of this compound is unclear, acting as a potential anti-MRSA agent in one study [6] while demonstrating toxicity in another [7]. Further investigation is required to determine if effects are direct or mediated by its aglycone form, naringenin.

References

- 1. Molecular mechanisms of action of naringenin in chronic ... [pubmed.ncbi.nlm.nih.gov]

- 2. Naringin and Naringenin: Their Mechanisms of Action and the ... [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic role of naringin in cancer: molecular pathways ... [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism of Naringenin Against High-Glucose ... [frontiersin.org]

- 5. Insights on the Mechanisms of the Protective Action ... [mdpi.com]

- 6. Antimicrobial potential of Citrus australasica F. Muell. ... [nature.com]

- 7. This compound induces developmental toxicity and cardiotoxicity ... [pubmed.ncbi.nlm.nih.gov]

Experimental Findings on Narcissin's Toxicity

The following table summarizes the developmental and cardiotoxic effects of Narcissin observed in a zebrafish embryo model, as well as the investigated molecular pathways [1].

| Aspect of Toxicity | Observed Effects / Methodology |

|---|---|

| Experimental Model | Zebrafish (Danio rerio) embryos [1] |

| Developmental Toxicity | Reduced hatchability; Increased malformation rate; Shorter body length; Slowed blood flow [1] |

| Cardiotoxicity Parameters | Bradycardia (slow heart rate); Pericardial edema; Increased SV-BA distance; Diminished stroke volume, ejection fraction, and ventricular shortening rate [1] |

| Cellular & Histological Analysis | Accumulation of Reactive Oxygen Species (ROS); Increased apoptotic cells; Histopathological changes in the heart tissue [1] |

| Proposed Signaling Pathways | Gene expression profiles and molecular docking analysis indicated involvement of the Nrf2/HO-1 and calcium signaling pathways [1] |

Detailed Experimental Protocol

The study provided a detailed account of its methodology, which can be broken down as follows [1]:

- 1. Model Organism: The experiment utilized zebrafish embryos. Zebrafish are a well-established model in toxicology and developmental biology due to their optical transparency, rapid development, and genetic similarity to humans in many key pathways [1].

- 2. Treatment: The embryos were exposed to this compound by being treated with the compound dissolved in their aquatic environment [1].

- 3. Endpoint Analysis:

- Developmental Toxicity: Researchers measured the hatchability rate, malformation rate, and body length of the embryos. They also observed the blood flow velocity [1].

- Cardiotoxicity: They assessed heart rate (bradycardia), the presence of pericardial edema, and the distance between the sinus venosus and bulbus arteriosus (SV-BA)—a key indicator of cardiac chamber development. Functional measures like stroke volume and ejection fraction were also evaluated [1].

- Cellular Analysis: The study detected Reactive Oxygen Species (ROS) levels and apoptotic (cell death) cells within the heart region. Heart tissues were also examined for histopathological changes [1].

- Molecular Analysis: To understand the mechanism, the researchers performed gene expression profiling and molecular docking analysis. This helped identify the Nrf2/HO-1 and calcium signaling pathways as being involved in the toxic response [1].

Signaling Pathways in this compound-Induced Toxicity

Based on the study's findings, the following diagram illustrates the proposed molecular pathways through which this compound induces cardiotoxicity in zebrafish embryos [1].

This diagram synthesizes the key findings from the study, showing how this compound exposure triggers two interconnected pathways that lead to the observed developmental and cardiac defects [1].

Limitations and Further Research

This information is a starting point. The available data is from a single toxicological study, and a true literature review requires a much broader scope. To build a comprehensive whitepaper, you would need to search for research on:

- The therapeutic potential of this compound (e.g., for hypertension, cancer, or Alzheimer's, as briefly mentioned).

- Studies conducted in other model organisms or cell lines.

- Pharmacokinetic data (absorption, distribution, metabolism, excretion).

- The specific sources of this compound in nature (edible and traditional medicinal plants).

References

Comprehensive Application Notes and Protocols: Optimization of Narcissin Extraction, Purification, and Analysis from Plant Sources

Introduction to Narcissin and Its Significance

This compound (also known as narcissoside or isorhamnetin-3-rutinoside) is a flavonol glycoside naturally present in various plant species, including Flos Sophorae Immaturus and narcissus. This bioactive compound has attracted significant research interest due to its diverse biological activities, which include potent antioxidant, anti-inflammatory, and potential therapeutic effects on hypertension, cancer, and neurodegenerative diseases like Alzheimer's. The compound's chemical structure consists of isorhamnetin aglycone linked to a rutinoside disaccharide moiety, which significantly influences its solubility, bioavailability, and biological activity. As a flavonoid glycoside, this compound typically exists in plant tissues alongside other related compounds such as rutin, nicotiflorin, quercetin, and kaempferol, necessitating specialized extraction and separation protocols to obtain high-purity samples for research and development purposes. [1] [2] [3]

The growing interest in this compound within pharmaceutical, nutraceutical, and cosmetic industries underscores the need for standardized protocols that enable efficient extraction, accurate quantification, and comprehensive characterization. These application notes provide detailed methodologies optimized through response surface methodology and other statistical approaches to maximize this compound yield while maintaining compound integrity. The protocols outlined herein are designed specifically for researchers, scientists, and drug development professionals working with plant-derived bioactive compounds, with an emphasis on practical implementation, reproducibility, and quality control throughout the extraction and analysis workflow. [2] [3]

Chemical Properties and Biological Activities

Fundamental Chemical Characteristics

This compound possesses distinct physicochemical properties that directly influence its extraction behavior and analytical characteristics:

- Molecular formula: C₂₈H₃₂O₁₆

- Molecular weight: 624.54 g/mol

- CAS registry number: 604-80-8

- Appearance: Pale yellow to yellow crystalline solid

- Solubility profile: Highly soluble in polar organic solvents including ethanol, methanol, DMSO, and acetone; slightly soluble in water; solubility in DMSO reaches 91 mg/mL (145.71 mM) with sonication recommended for complete dissolution

- Structural features: Contains multiple phenolic hydroxyl groups responsible for its antioxidant activity and sugar moieties that influence its polarity and extraction characteristics [1] [2] [4]

Biological Activity Profile

This compound exhibits a diverse pharmacological profile with multiple potential therapeutic applications:

- Antioxidant capacity: Demonstrates potent scavenging activity against peroxynitrite (ONOO-) with IC₅₀ values of 3.5 μM (authentic ONOO-) and 9.6 μM (SIN-1-derived ONOO-)

- Anti-inflammatory effects: Shows inhibitory activity against LPS-induced production of inflammatory mediators including IL-12, IL-6, and TNF-α

- Neuroprotective potential: At concentrations of 0-1 μM, this compound significantly inhibits 6-OHDA-induced increases in reactive oxygen species and apoptosis in SH-SY5Y neuronal cells while increasing glutathione levels

- Anti-aging applications: Reduces α-synuclein accumulation in transgenic NL5901 nematodes at 2 mM concentration over 3 days, suggesting potential in addressing protein aggregation pathologies

- Cosmetic applications: Its antioxidant properties are being explored in anti-aging product development [1] [2]

Extraction Methodologies

Overview of Extraction Methods

Efficient extraction of this compound from plant matrices requires careful selection of extraction techniques, solvent systems, and processing parameters to maximize yield while maintaining compound stability. The extraction of this compound follows general principles established for flavonoid extraction from plant materials, with specific optimizations required for different source materials. Conventional extraction methods including heat reflux extraction (HRE) and advanced techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been successfully employed for flavonoid extraction. The choice of method significantly impacts not only the yield but also the extraction time, solvent consumption, and operational costs. Recent trends emphasize green extraction approaches that minimize environmental impact while maintaining high efficiency, with deep eutectic solvents (DES) emerging as particularly effective for this compound extraction from specific plant sources. [5] [3]

Deep Eutectic Solvent-Based Microwave-Assisted Extraction

The DES-MAE method represents a significant advancement in this compound extraction technology, combining the advantages of green solvents with efficient microwave heating:

- Optimal DES composition: Choline chloride/1,4-butanediol at a molar ratio of 1:2 with 25% (v/v) water content

- Microwave parameters: 62°C extraction temperature, 600 W microwave power, 20-minute extraction time

- Liquid-to-solid ratio: 26 mL/g for efficient compound transfer from plant matrix to solvent

- Extraction kinetics: DES-MAE demonstrates significantly faster extraction rates and higher yields compared to conventional methods including DES-based heat reflux extraction (DES-HRE), DES-based ultrasound-assisted extraction (DES-UAE), and conventional ethanol-based MAE (Ethanol-MAE)

- Reported yields: This optimized method achieves this compound yields of 23.85 mg/g from Flos Sophorae Immaturus, substantially higher than conventional approaches [3]

The exceptional performance of DES systems stems from their tailored physicochemical properties, including hydrogen bond formation capacity, which enhances mass transfer rates and compound solubility. The choline chloride/1,4-butanediol system exhibits particularly favorable characteristics for flavonoid extraction, effectively penetrating plant matrices and solubilizing target compounds while being environmentally benign and cost-effective. [3]

Ultrasound-Assisted Extraction Parameters

For researchers requiring conventional solvent systems, ultrasound-assisted extraction provides an efficient alternative:

- Solvent selection: Ethanol-water mixtures (50-70% v/v) provide optimal polarity for this compound extraction while maintaining environmental and safety profiles

- Temperature optimization: 50-70°C range balances extraction efficiency with compound stability

- Extraction duration: 20-30 minutes typically sufficient for efficient extraction

- Equipment considerations: Both ultrasonic baths and homogenizers can be employed, with homogenizers generally providing more intense cavitation effects

- Particle size reduction: Plant material should be ground to moderate particle size (0.5-1 mm) to enhance surface area while preventing excessive fine particles that complicate filtration [5]

Table 1: Comparison of this compound Extraction Methods and Parameters

| Extraction Method | Optimal Solvent | Temperature (°C) | Time | Liquid-Solid Ratio | Reported Yield |

|---|---|---|---|---|---|

| DES-MAE | Choline chloride/1,4-butanediol + 25% H₂O | 62 | 20 min | 26:1 mL/g | 23.85 mg/g |

| Ultrasound-Assisted | 50-70% Ethanol | 50-70 | 20-30 min | 10:1-56:1 mL/g | Varies by source |

| Heat Reflux | 70% Ethanol | 100 | 60 min | 10:1 mL/g | Lower than DES-MAE |

Purification Strategies

Macroporous Resin Purification

Following extraction, purification is essential to obtain this compound in sufficient purity for research or product development. Macroporous adsorption resins provide an efficient, scalable approach for this compound purification:

- Resin selection: DM101 and similar polystyrene-based resins show favorable adsorption characteristics for this compound

- Optimal loading conditions: Sample concentration of 0.075 mg/mL, pH 3.5, and loading flow rate of 1.5 mL/min

- Adsorption efficiency: Under optimized conditions, adsorption rates reach approximately 78%

- Desorption parameters: Ethanol-water mixtures typically used for efficient elution while maintaining compound stability

- Process efficiency: This approach achieves this compound purification yields averaging 77.56% with high reproducibility [6]

The mechanism of this compound adsorption to macroporous resins involves a combination of hydrophobic interactions, hydrogen bonding, and polar interactions between the flavonoid glycoside and the resin surface. The optimization of pH is particularly critical, as strongly acidic conditions can cause compound precipitation, while higher pH values may promote ionization of phenolic hydroxyl groups, reducing adsorption efficiency. [6]

Chromatographic Techniques

For highest purity requirements, chromatographic methods provide superior separation:

- Sephadex LH-20 gel chromatography: Effectively separates this compound from closely related flavonoids based on molecular size and polarity differences

- Preparative HPLC: Enables isolation of this compound at purity levels exceeding 99% for analytical standards or reference materials

- Countercurrent chromatography: Offers high recovery rates for preparative-scale isolation [7]

The purification approach should be selected based on the intended application of the final product, with macroporous resins suitable for bulk preparation and chromatographic methods reserved for analytical standards or high-value applications where extreme purity justifies the additional time and cost investment. [6] [2]

Analytical Methods and Quantification

HPLC-MS Analysis Protocol

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) represents the gold standard for this compound quantification and characterization:

- Chromatographic conditions: Reverse-phase C18 column (150 × 2.1 mm, 1.8 μm) maintained at 40°C

- Mobile phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

- Gradient program: Initial 5% B, increasing to 25% B over 25 minutes, then to 95% B by 30 minutes

- Flow rate: 0.3 mL/min with injection volume of 2 μL

- Detection: ESI-MS in negative ion mode with multiple reaction monitoring (MRM) for enhanced specificity

- Quantification: External standard calibration with this compound reference standards [2]

This method provides excellent sensitivity with detection limits in the nanogram range and high linearity (R² > 0.999) across clinically relevant concentration ranges. The inclusion of mass spectrometric detection enables both quantification and structural confirmation through characteristic fragmentation patterns. [2]

Method Validation Parameters

For regulatory compliance and research reproducibility, analytical methods require rigorous validation:

- Linearity: Calibration curves should demonstrate R² ≥ 0.999 across the analytical range

- Accuracy: Recovery rates of 85-115% for quality control samples at low, medium, and high concentrations

- Precision: Intra-day and inter-day relative standard deviations (RSD) ≤ 5%

- Specificity: No interference from matrix components at the retention time of this compound

- Robustness: Consistent performance under minor variations in method parameters [2]

Table 2: Summary of Analytical Techniques for this compound Characterization

| Analytical Technique | Application | Key Parameters | Sensitivity |

|---|---|---|---|

| HPLC-MS | Quantification and confirmation | C18 column, 0.1% formic acid/acetonitrile gradient, negative ESI | LOD in ng range |

| UV-Vis Spectroscopy | Content determination | 330-360 nm maximum absorbance | Moderate |

| NMR Spectroscopy | Structural elucidation | ¹H NMR (600 MHz), ¹³C NMR (150 MHz) in DMSO-d6 | Not applicable |

Experimental Protocols

Standardized Extraction Protocol for this compound

This step-by-step protocol describes the optimized extraction of this compound from plant materials using the DES-MAE method:

DES Preparation: Combine choline chloride and 1,4-butanediol in a 1:2 molar ratio. Heat at 80°C with continuous stirring (500 rpm) until a homogeneous clear liquid forms (approximately 30 minutes). Add deionized water (25% v/v) to the DES with thorough mixing. [3]

Plant Material Preparation: Grind dried plant material to a particle size of 0.5-1.0 mm using a laboratory mill. Precisely weigh 1.0 g of ground material into a specialized microwave extraction vessel. [3]

Extraction Procedure: Add 26 mL of prepared DES to the extraction vessel. Mix thoroughly to ensure complete contact between solvent and plant material. Place the vessel in the microwave extraction system and set parameters: 62°C, 600 W, 20 minutes. Conduct extraction with continuous stirring if available. [3]

Post-Extraction Processing: Cool the extract to room temperature. Separate the liquid extract from plant debris by centrifugation at 5000 × g for 10 minutes. Collect the supernatant and filter through a 0.45 μm membrane filter. Analyze immediately or store at -80°C for future use. [3]

Analytical Quality Control Protocol

For consistent, reliable this compound quantification, implement this quality control procedure:

Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard (purity ≥95%) into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to create a 1 mg/mL stock solution. Prepare working standards through serial dilution to cover the concentration range of 0.1-100 μg/mL. [2]

Sample Preparation: Dilute the extracted sample appropriately with the initial mobile phase to fall within the calibration curve range. Filter through a 0.22 μm membrane filter before injection. [2]

System Suitability Testing: Before analysis, inject six replicates of the middle concentration standard solution. Ensure the relative standard deviation of peak areas is ≤2% and the theoretical plate count for this compound is ≥5000. [2]

Analysis and Quantification: Inject 2-10 μL of each standard and sample in triplicate. Calculate this compound concentration using the peak area versus concentration calibration curve. Apply dilution factors to calculate the original concentration in the extract. [2]

The following diagram illustrates the complete experimental workflow for this compound extraction, purification, and analysis:

Safety and Toxicity Considerations

Toxicity Profile

Recent toxicological studies have revealed important safety considerations for this compound that must be addressed in research and development:

- Developmental toxicity: this compound treatment leads to reduced hatchability, increased malformation rate, shorter body length, and slowed blood flow in zebrafish embryos at higher concentrations

- Cardiotoxicity: Studies in zebrafish embryos demonstrate bradycardia, pericardial edema, increased SV-BA distance, diminished stroke volume, ejection fraction, and ventricular short-axis shortening rate

- Cellular effects: High concentrations result in ROS accumulation, increased apoptotic cells, and histopathological changes in cardiac tissues

- Mechanistic pathways: Nrf2/HO-1 and calcium signaling pathways have been identified as involved in this compound-induced toxicity, with molecular docking studies confirming these interactions [8]

These findings represent the first evidence of this compound-induced developmental toxicity and cardiotoxicity, highlighting the need for careful dosage considerations in therapeutic development. Researchers should implement appropriate safety precautions when handling this compound, particularly in powdered form where inhalation exposure is possible. [8]

Regulatory and Handling Guidelines

Based on the emerging toxicity profile, the following safety protocols are recommended:

- Personal protective equipment: Wear gloves, lab coat, and safety glasses when handling this compound or plant extracts containing high concentrations

- Respiratory protection: Use appropriate dust masks or work in a fume hood when handling powdered this compound

- Dosage considerations: Carefully evaluate dosage levels in pre-clinical studies, particularly for long-term administration

- Toxicokinetic studies: Conduct thorough ADME profiling to understand absorption, distribution, metabolism, and excretion patterns

- Drug interaction assessment: Evaluate potential interactions with commonly used medications due to metabolic profile considerations [8] [9]

These safety guidelines are particularly important given that approximately 150,000 plants contain toxic substances, and the perception that medicinal plants are universally safe requires reconsideration based on scientific evidence. [9]

Applications and Future Perspectives

Current Applications

This compound's diverse biological activities support applications across multiple fields:

- Pharmaceutical research: Investigation for potential therapeutic applications in hypertension, cancer, and neurodegenerative disorders like Alzheimer's disease

- Nutraceutical development: Exploration as a functional food ingredient for its antioxidant and anti-inflammatory properties

- Cosmetic science: Incorporation into anti-aging formulations due to its potent antioxidant capacity and potential protective effects against oxidative stress in skin cells

- Biomedical research: Used as a reference compound in flavonoid metabolism studies and as a tool compound for investigating Nrf2/HO-1 signaling pathways [1] [8] [2]

Emerging Research Directions

Several promising research avenues are emerging for this compound applications:

- Synergistic formulations: Development of combination products leveraging this compound's synergistic effects with other flavonoids like rutin for enhanced protection against mitochondrial-induced oxidative stress

- Drug delivery optimization: Exploration of novel delivery systems to enhance bioavailability while potentially mitigating toxicity concerns

- Structure-activity relationship studies: Modification of the this compound structure to enhance desirable activities while reducing potential toxicity

- Clinical translation: Advancement through preclinical safety assessments toward initial human trials for promising indications [8] [4]

The following diagram illustrates the key signaling pathways involved in this compound's biological activities and toxicity:

Conclusion

These comprehensive Application Notes and Protocols provide researchers with optimized methodologies for this compound extraction, purification, and analysis. The DES-MAE approach represents a significant advancement in extraction efficiency, while the detailed HPLC-MS protocols ensure accurate quantification and characterization. Recent findings regarding this compound's toxicity profile underscore the importance of careful dosage consideration in research applications. As interest in plant-derived bioactive compounds continues to grow, these standardized protocols will facilitate reproducible research and support the rational development of this compound-containing products for pharmaceutical, nutraceutical, and cosmetic applications. Future research directions should focus on further elucidating structure-activity relationships, developing enhanced delivery systems, and conducting thorough preclinical safety assessments to fully realize this compound's potential while mitigating identified risks.

References

- 1. This compound (Narcissoside) | Antioxidant Agent [medchemexpress.com]

- 2. This compound Analysis Service [mtoz-biolabs.com]

- 3. Efficient extraction of flavonoids from Flos Sophorae Immaturus by... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Antioxidant [targetmol.com]

- 5. Optimization of Naringin and Naringenin Extraction from ... [pmc.ncbi.nlm.nih.gov]

- 6. Optimisation of the Extraction Process of Naringin and Its ... [mdpi.com]

- 7. Response surface methodology-optimized extraction of ... [sciencedirect.com]

- 8. This compound induces developmental toxicity and cardiotoxicity ... [pubmed.ncbi.nlm.nih.gov]

- 9. A Comprehensive Review on Preclinical Safety and ... [sciencedirect.com]

Experimental Protocol for HPLC Quantification of Narcissin

This protocol is adapted from a study that developed an HPLC procedure for assaying narcissin in pot marigold flowers [1].

Materials and Reagents:

Sample Preparation:

Chromatographic Conditions:

- Column: Phenomenex Luna C18(2) (250 × 4.6 mm; 5 μm) [1].

- Mobile Phase: The specific composition was not detailed in the available search results. Further method development may be required, potentially借鉴 (drawing lessons from) methods for similar flavonoids, which often use a mixture of aqueous buffer and acetonitrile [2].

- Detection: UV-Vis detection (wavelength not specified in the available source) [1].

- The procedure allows for the calculation of this compound content in raw materials, with reported levels ranging from 0.68% to 0.97% [1].

The following diagram illustrates the complete workflow for the HPLC quantification of this compound, from sample preparation to data analysis:

Biological Context and Relevance for Drug Development

This compound is a flavonol glycoside also known as narcissoside [3]. Understanding its biological activities can help define its therapeutic potential.

- Antioxidant Activity: this compound exhibits potent peroxynitrite (ONOO⁻) scavenging activity. Authentic ONOO⁻ scavenging IC₅₀ is 3.5 μM, and SIN-1-derived ONOO⁻ scavenging IC₅₀ is 9.6 μM [3]. Peroxynitrite is a reactive nitrogen species linked to neurodegenerative diseases; this antioxidant activity suggests potential for neurological research [3].

- Cytoprotective and Antineuroinflammatory Effects:

- In an in vitro model of Parkinson's disease, this compound (0-1 μM) inhibited 6-hydroxydopamine (6-OHDA)-induced reactive oxygen species and apoptosis in human SH-SY5Y neuroblastoma cells. It also increased cellular glutathione (GSH) levels and promoted the nuclear translocation of the transcription factor Nrf2, a master regulator of antioxidant response [3].

- It reduced the accumulation of α-synuclein in a transgenic C. elegans model, a key protein implicated in Parkinson's disease pathology [3].

- Other Bioactivities: this compound has shown potential in research for inhibiting tumor promotion in a mouse skin model and for inhibiting the activation of the Epstein-Barr virus early antigen [3].

Method Validation and Key Considerations

For any analytical method to be used in a research or quality control setting, it must be rigorously validated. The following table outlines key parameters based on ICH guidelines, which are standard for such methods [2].

| Validation Parameter | Assessment Procedure & Target |

|---|---|

| Specificity | Verify that excipients or other components in the sample do not interfere with the this compound peak [2]. |

| Linearity & Range | Prepare and analyze this compound standard solutions across a concentration range (e.g., 0.1-20 μg/mL for similar flavonoids). The coefficient of determination (r²) should be >0.999 [2]. |

| Precision | Analyze multiple replicates of the same sample. The relative standard deviation (RSD) for both intra-day (repeatability) and inter-day (intermediate precision) should typically be <2% [2]. |

| Accuracy (Recovery) | Spike a known amount of this compound standard into a sample matrix. The mean recovery should be close to 100%, with a low RSD (e.g., 99.33 ± 0.16%) [2]. |

| Robustness | Evaluate the method's resilience to small, deliberate changes in parameters (e.g., flow rate, mobile phase pH). The RSD should remain within acceptable limits [2]. |

References

Comprehensive Application Notes and Protocols for LC-MS Analysis of Narcissin in Phytochemical and Toxicological Research

Introduction to Narcissin and Analytical Significance

This compound (chemically known as isorhamnetin-3-O-rutinoside or narcissoside) is a naturally occurring flavonol glycoside with the CAS registry number 604-80-8 and molecular formula C₂₈H₃₂O₁₆. This specialized metabolite is classified as a methylated flavonoid derivative, specifically a 3'-O-methylquercetin with a rutinoside (rhamnosyl-(1→6)-glucose) moiety at the 3-position. This compound is widely distributed in various plant species, particularly within the Amaryllidaceae family and plants like Sapindus mukorossi (soap nut tree) and Morinda citrifolia, where it contributes significantly to their biological activities. The compound has gained substantial research interest due to its potent antioxidant properties and diverse pharmacological potential, including anti-inflammatory, anticancer, and antihypertensive activities. This compound has demonstrated evident scavenging activity against peroxynitrite (ONOO⁻) with IC₅₀ values of 3.5 μM (authentic ONOO⁻) and 9.6 μM (SIN-1-derived ONOO⁻), highlighting its significant role in mitigating oxidative stress.

The analytical characterization and quantification of this compound have become crucial in various research domains, including phytochemistry research for quality control of plant-based materials, nutritional science for investigating its potential health benefits, pharmaceutical development for drug discovery, and cosmetic development where its antioxidant properties are explored for anti-aging products. The structural features of this compound, particularly the absence of strong chromophores and its glycosidic nature, present specific challenges for analytical determination that require sophisticated instrumentation such as liquid chromatography-mass spectrometry (LC-MS) for accurate identification and quantification. This comprehensive application note provides detailed methodologies and protocols for the analysis of this compound using LC-MS techniques, along with its applications in both phytochemical quantification and toxicological assessment, supported by experimental data and visual workflow representations.

Table 1: Key Chemical Properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 604-80-8 |

| Chemical Name | Isorhamnetin-3-O-rutinoside, Narcissoside |

| Molecular Formula | C₂₈H₃₂O₁₆ |

| Molecular Weight | 624.54 g/mol |

| Purity | Typically >98% available |

| Physical Form | Pale yellow to yellow crystalline powder |

| Solubility | Soluble in ethanol, methanol, DMSO; slightly soluble in water |

HPLC-MS Analysis Methodology for this compound

Sample Preparation and Extraction Protocols

The accurate analysis of this compound begins with optimized extraction protocols that ensure efficient recovery while maintaining compound integrity. For plant materials, the recommended approach involves reflux extraction with ethanol, which has demonstrated excellent efficiency for flavonoid glycosides. Specifically, homogenized air-dried plant samples should be combined with 95% ethanol in a ratio of 1:20 (w/v) and refluxed for 5 hours at 80°C, repeating the process three times for complete extraction. The combined extracts are then filtered and concentrated under vacuum at 55°C using a rotary evaporator. For biological samples, a protein precipitation method with acetonitrile is recommended, where samples are vortex-mixed with 200 μL acetonitrile (potentially containing internal standard) per 100 μL of biological matrix, followed by centrifugation at 13,000 rpm for 30 minutes to obtain clear supernatant for analysis.

Sample purification may be necessary for complex matrices, with solid-phase extraction (SPE) using C18 cartridges providing effective clean-up. The extraction efficiency should be validated using spiked samples, with recovery rates typically exceeding 90% when proper protocols are followed. For long-term storage, fresh plant tissues should be frozen in liquid nitrogen immediately after collection and stored at -80°C, while extracted samples are best maintained at -20°C until analysis to prevent degradation. The stability of this compound under various conditions should be confirmed through forced degradation studies, which have indicated that this compound remains relatively stable under specified storage conditions but may generate degradation products under acidic conditions.

Instrumentation and Analytical Conditions

The analysis of this compound requires advanced LC-MS instrumentation to achieve sufficient sensitivity and specificity. The recommended system configuration consists of:

- HPLC System: High-performance liquid chromatography system with quaternary pump, degasser, autosampler, and temperature-controlled column compartment

- Mass Spectrometer: Triple quadrupole (QqQ) or Q-TOF mass spectrometer with electrospray ionization (ESI) source

- Chromatography Column: Reversed-phase C18 column (e.g., Waters Cortex T3, 150 mm × 2.1 mm, 1.6 μm particle size) maintained at 45°C

- Mobile Phase: Binary gradient consisting of water with 0.1% formic acid (eluent A) and acetonitrile with 0.1% formic acid (eluent B)

- Flow Rate: 0.25 mL/min with gradient elution programmed as follows: 97% A from 0 to 0.5 min, 85% A at 15 min, 0% A from 50 to 55 min, and 3% B from 55.1 to 60 min

For mass spectrometric detection, the electrospray ionization source should be operated in negative ion mode for this compound, with optimized parameters including sheath gas flow: 12 L/min, gas flow: 13 L/min, nozzle voltage: 1500 V, nebulizer pressure: 40 psi, and sheath gas temperature: 400°C. Detection should be performed using multiple reaction monitoring (MRM) for highest sensitivity and selectivity, monitoring specific transitions for this compound. The use of internal standards, such as quercetin or other structurally similar flavonoids, is recommended to ensure quantification accuracy.

Table 2: Optimal MS Parameters for this compound Analysis

| Parameter | Optimal Setting |

|---|---|

| Ionization Mode | Negative ESI |

| Sheath Gas Flow | 12 L/min |

| Gas Flow | 13 L/min |

| Nozzle Voltage | 1500 V |

| Nebulizer Pressure | 40 psi |

| Sheath Gas Temperature | 400°C |

| Capillary Voltage | 1500-2000 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Method Validation Parameters

A comprehensive validation of the HPLC-MS method for this compound analysis must be performed to ensure analytical reliability and regulatory compliance. The validation should demonstrate:

- Specificity: No significant interfering peaks at the retention time of this compound in representative chromatograms of blank matrices

- Linearity: Calibration curves with correlation coefficients (r) exceeding 0.99 over the analytical range, typically from 1-10,000 ng/mL depending on the matrix

- Precision: Intra-day and inter-day precision with relative standard deviation (RSD) values less than 8%

- Accuracy: Recovery rates exceeding 90% across quality control samples

- Sensitivity: Limit of detection (LOD) and limit of quantification (LOQ) sufficient for the intended application, with LOQ values as low as 21.5 μg/mL achievable in feed matrices

- Stability: Demonstration of analyte stability under various storage and processing conditions

The greenness of the analytical method should be evaluated using tools such as the Green Analytical Procedure Index (GAPI) and Analytical GREEnness Metric Approach and Software (AGREE) to minimize environmental impact by reducing organic solvent consumption and waste generation.

Application 1: Quantitative Analysis in Plant Materials

Phytochemical Profiling of Sapindus mukorossi

The developed HPLC-MS methodology has been successfully applied to the phytochemical characterization of Sapindus mukorossi (soap nut tree), revealing significant variations in this compound content across different plant parts. Through comprehensive analysis of samples from different geographical regions (Suwon and Daegu in Korea), researchers have identified this compound as one of the thirteen major compounds in this medicinal plant. The quantitative analysis was performed using high-performance liquid chromatography with photodiode array detection, validated with authentic standards. The results demonstrated that this compound, along with other flavonoid glycosides like rutin and nicotiflorin, contributes significantly to the total bioactive content of S. mukorossi extracts, with the highest concentrations typically found in leaf tissues.

The total polyphenol content (TPC) and total flavonoid content (TFC) were determined using the Folin-Ciocalteu method and aluminum chloride colorimetric test, respectively. Leaf samples from both Suwon and Daegu exhibited the highest TPC values (2.70 and 2.90 mg tannic acid equivalent/g extract, respectively) and TFC values (40.71 and 41.07 mg quercetin equivalent/g extract, respectively). These findings correlate with the high concentrations of specific flavonoid glycosides, including this compound, detected in these plant parts, supporting the traditional use of specific plant tissues in herbal medicine and highlighting the importance of standardized extraction and analysis protocols for quality control.

Table 3: this compound Content in Different Parts of Sapindus mukorossi

| Plant Part | Region | This compound Content | Total Prominent Flavonoids |

|---|---|---|---|

| Leaf (SLE) | Suwon | Quantified | 78.31 mg/g |

| Leaf (DLE) | Daegu | Quantified | 85.44 mg/g |

| Stem (SST) | Suwon | Detected | Lower than leaves |

| Stem (DST) | Daegu | Detected | Lower than leaves |

| Fruit Receptacle (SFR) | Suwon | Detected | Moderate levels |

| Fruit Receptacle (DFR) | Daegu | Detected | Moderate levels |

| Flesh (SPF) | Suwon | Detected | Lower levels |

| Flesh (DPF) | Daegu | Detected | Lower levels |

| Seed (SSE) | Suwon | Not detected | Minimal flavonoid content |

| Seed (DSE) | Daegu | Not detected | Minimal flavonoid content |

Implications for Natural Product Standardization

The quantitative analysis of this compound in plant materials has significant implications for the standardization of herbal products and quality assurance in the nutraceutical industry. The substantial variation in this compound content across different plant parts underscores the importance of proper plant identification, selective harvesting practices, and standardized processing methods to ensure consistent phytochemical profiles in finished products. Furthermore, the geographical variations observed in flavonoid content highlight the impact of environmental factors on plant metabolism and secondary compound production, suggesting that controlled cultivation conditions may be necessary for standardized natural product manufacturing.

The correlation between high this compound content and elevated total flavonoid and polyphenol metrics positions this compound as a potential marker compound for quality control of S. mukorossi-based products. Analytical methods focusing on this compound quantification can be implemented in Good Manufacturing Practice (GMP) settings to ensure batch-to-batch consistency and product efficacy. Additionally, the demonstrated bioactivities of this compound, including its antioxidant and potential anti-inflammatory effects, provide a scientific basis for the traditional use of this compound-rich plant materials in various therapeutic applications, bridging traditional knowledge with modern evidence-based phytotherapy.

Application 2: Toxicology Assessment Using Zebrafish Models

Developmental and Cardiotoxicity Findings

Recent toxicological investigations have revealed that this compound induces developmental toxicity and cardiotoxicity in zebrafish embryos, providing crucial safety information for its potential therapeutic applications. The study conducted exposure experiments with zebrafish embryos, which serve as an excellent model for developmental toxicity screening due to their transparency, rapid development, and genetic similarity to humans. The results demonstrated that this compound treatment led to reduced hatchability, increased malformation rate, shorter body length, and slowed blood flow in zebrafish embryos at specific concentration levels. These developmental abnormalities were accompanied by specific cardiotoxic manifestations, including bradycardia (reduced heart rate), pericardial edema, increased SV-BA distance (indicative of cardiac chamber enlargement), and diminished cardiac function parameters such as stroke volume, ejection fraction, and ventricular short-axis shortening rate.

Further investigation into the underlying mechanisms revealed a significant accumulation of reactive oxygen species (ROS) and increased apoptotic cells in the heart region of treated embryos, along with histopathological changes in cardiac tissues. These findings indicate that this compound exposure induces oxidative stress and programmed cell death in developing cardiac structures, potentially explaining the functional impairments observed. The toxic effects were found to be concentration-dependent, with higher concentrations producing more severe manifestations, highlighting the importance of dosage considerations in potential therapeutic applications of this compound.

Molecular Mechanisms of Toxicity

Advanced molecular techniques including gene expression profiling and molecular docking analysis have been employed to elucidate the mechanisms underlying this compound-induced toxicity. These studies have identified that the Nrf2/HO-1 signaling pathway and calcium signaling pathways play central roles in mediating the toxicological effects of this compound in zebrafish embryos. The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress, and its dysregulation by this compound likely contributes to the observed oxidative damage and subsequent developmental abnormalities. Simultaneously, disruption of calcium signaling pathways, essential for proper cardiac contraction and rhythm, provides a mechanistic basis for the cardiotoxic effects observed.

The molecular docking analyses suggest that this compound may directly interact with key regulatory proteins in these pathways, altering their function and downstream signaling events. This interaction potentially explains the specific cardiotoxic profile observed and provides potential molecular targets for mitigating these adverse effects while preserving the therapeutic potential of this compound. The involvement of these specific pathways also suggests potential population susceptibility variations, as genetic polymorphisms in Nrf2/HO-1 and calcium signaling components could modulate individual responses to this compound exposure.

Experimental Protocols and Workflows

Sample Analysis Protocol

Protocol: HPLC-MS Analysis of this compound in Plant Materials

Principle: This protocol describes the quantitative determination of this compound in plant materials using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

Materials and Reagents:

- This compound standard (CAS 604-80-8, purity >98%)

- HPLC-grade methanol, acetonitrile, and water

- Formic acid (analytical grade)

- Plant material samples

- Extraction solvents: 95% ethanol

Equipment:

- HPLC system with quaternary pump, autosampler, and column oven

- Mass spectrometer with electrospray ionization source

- Analytical balance (precision 0.01 mg)

- Rotary evaporator

- Centrifuge

- Ultrasonic bath

- Vortex mixer

Procedure:

Standard Solution Preparation:

- Accurately weigh approximately 10 mg of this compound standard and transfer to a 10 mL volumetric flask.

- Dissolve with methanol and dilute to volume to obtain a 1 mg/mL stock solution.

- Prepare working standards by appropriate dilution of the stock solution.

Sample Extraction:

- Homogenize plant material to a fine powder.

- Accurately weigh 1.0 g of powdered sample into a extraction vessel.

- Add 20 mL of 95% ethanol and reflux at 80°C for 5 hours.

- Repeat extraction twice more with fresh solvent.

- Combine extracts, filter, and concentrate to dryness under reduced pressure at 55°C.

- Reconstitute residue in 5 mL of methanol and filter through 0.45 μm membrane before analysis.

HPLC-MS Analysis:

- Inject 10 μL of prepared sample or standard into the HPLC-MS system.

- Separate using a C18 column (150 × 2.1 mm, 1.6 μm) at 45°C.

- Apply gradient elution with mobile phase A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid).

- Use the following gradient program: 0-0.5 min (3% B), 0.5-15 min (3-15% B), 15-50 min (15-100% B), 50-55 min (100% B), 55.1-60 min (3% B).

- Set flow rate to 0.25 mL/min.

- Operate MS with ESI in negative mode with optimized parameters: sheath gas flow 12 L/min, gas flow 13 L/min, nozzle voltage 1500 V, nebulizer pressure 40 psi, sheath gas temperature 400°C.

- Monitor this compound using MRM transitions.

Quantification:

- Construct calibration curve using this compound standards (typically 1-1000 ng/mL).

- Calculate this compound concentration in samples using the calibration curve.

- Apply correction for dilution and sample weight to express results as μg/g or mg/g of plant material.

Validation Parameters:

- Establish linearity (r² > 0.99)

- Determine precision (RSD < 8%)

- Calculate accuracy (recovery > 90%)

- Confirm specificity (no interfering peaks)

Figure 1: Experimental Workflow for this compound Analysis in Plant Materials

Zebrafish Toxicity Assessment Protocol

Protocol: Assessment of Developmental Toxicity and Cardiotoxicity of this compound in Zebrafish

Principle: This protocol describes the procedure for evaluating the potential developmental toxicity and cardiotoxicity of this compound using zebrafish embryos as a model system.

Materials and Reagents:

- Zebrafish (Danio rerio) embryos (0-4 hours post-fertilization)

- This compound test solutions at various concentrations

- E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)

- Dimethyl sulfoxide (DMSO) for preparing stock solutions

- Paraformaldehyde (4%) for fixation

- Acridine orange for apoptosis detection

- H2DCFDA for ROS detection

Equipment:

- Stereomicroscope

- Incubator maintained at 28.5°C

- Microinjection system

- Confocal microscope

- Image analysis software

- PCR system for gene expression analysis

Procedure:

Embryo Collection and Maintenance:

- Collect zebrafish embryos within 4 hours post-fertilization (hpf).

- Wash embryos with E3 medium and incubate at 28.5°C.

- Select normally developed embryos at shield stage (6 hpf) for exposure experiments.

Exposure Experiment:

- Prepare this compound test solutions in E3 medium with final DMSO concentration not exceeding 0.1%.

- Randomly divide embryos into control and treatment groups (30 embryos per group).

- Expose embryos to this compound solutions at various concentrations (e.g., 0, 10, 25, 50, 100 μM) from 6 hpf.

- Refresh test solutions daily and maintain until 96 hpf.

Developmental Toxicity Assessment:

- Record mortality and hatching rates daily.

- At 96 hpf, assess malformation rates under stereomicroscope.

- Measure body length, heart rate, and pericardial edema.

- Record blood flow velocity and heart rhythm abnormalities.

Histopathological Examination:

- Fix embryos in 4% paraformaldehyde at 4°C overnight.

- Dehydrate through graded ethanol series, embed in paraffin, and section at 5 μm thickness.

- Stain with hematoxylin and eosin (H&E).

- Examine cardiac tissue structure under light microscope.

Biochemical and Molecular Analysis:

- Detect ROS production using H2DCFDA staining and visualize by confocal microscopy.

- Assess apoptosis using acridine orange staining.

- Analyze gene expression related to Nrf2/HO-1 and calcium signaling pathways using RT-qPCR.

- Perform molecular docking to investigate potential interactions between this compound and key signaling proteins.

Data Analysis:

- Calculate incidence rates of mortality, malformation, and other abnormalities.

- Perform statistical analysis using one-way ANOVA followed by post-hoc tests.

- Determine dose-response relationships and calculate EC50 values.

Endpoint Measurements:

- Mortality rate (%)

- Hatching rate (%)

- Malformation rate (%)

- Body length (mm)

- Heart rate (beats/min)

- Pericardial edema incidence (%)

- ROS levels (fluorescence intensity)

- Apoptotic cell count

- Gene expression levels

Figure 2: Proposed Signaling Pathways in this compound-Induced Toxicity in Zebrafish Embryos

Conclusion

The comprehensive LC-MS analysis methodologies presented in this application note provide robust and reliable tools for the identification and quantification of this compound in various matrices. The HPLC-MS protocols enable sensitive detection of this flavonoid glycoside with precision RSD values less than 8% and recovery rates exceeding 90%, making them suitable for both research and quality control applications. The application of these methods to plant materials has revealed significant variations in this compound content across different plant parts, with the highest concentrations typically found in leaf tissues of Sapindus mukorossi, providing valuable insights for plant selection and extraction strategies in natural product development.

The toxicological assessment using zebrafish models has uncovered important safety considerations regarding this compound, demonstrating its potential to induce developmental toxicity and cardiotoxicity through mechanisms involving oxidative stress and disruption of calcium signaling pathways. These findings highlight the importance of thorough safety evaluation for naturally occurring compounds with therapeutic potential and provide a scientific basis for establishing safe exposure limits. The combination of advanced analytical techniques and robust biological models presented in this application note offers a comprehensive framework for the study of this compound and similar flavonoid glycosides, supporting their responsible development in pharmaceutical, nutraceutical, and cosmetic applications.

Application Notes and Protocols: Comprehensive In Silico Screening of Narcissin Against SARS-CoV-2 Targets

Introduction